molecular formula C8H14O3 B1329563 Butyl acetoacetate CAS No. 591-60-6

Butyl acetoacetate

Cat. No. B1329563
CAS RN: 591-60-6
M. Wt: 158.19 g/mol
InChI Key: REIYHFWZISXFKU-UHFFFAOYSA-N
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Description

Butyl acetoacetate is a chemical compound that has garnered attention in various research studies due to its potential applications in industrial processes, particularly in the production of solvents and biofuels. The compound is related to acetoacetate, which is a key intermediate in several biochemical and chemical synthesis pathways.

Synthesis Analysis

The synthesis of butyl acetoacetate and related compounds has been explored through different methods. For instance, the disruption of the acetoacetate decarboxylase gene in Clostridium acetobutylicum has been shown to increase the butanol ratio in acetone-butanol-ethanol fermentation, which is a critical step in the production of biofuels . Additionally, the transesterification of ethyl acetate with butanol, catalyzed by Amberlite and Amberlyst, has been studied as an eco-friendly route to produce butyl acetate, a potential biofuel additive . Furthermore, the enzymatic synthesis of butyl acetate has been enhanced by ultrasound-assisted esterification, which improves both activity and operational stability of the enzyme used in the process .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of butyl acetoacetate, they do discuss the structure of related compounds and their reactivity. For example, the study of chemical reactions with CO2 and its isoelectronic molecules in the presence of 1-butyl-3-methylimidazolium acetate provides insights into the role of molecular structure in reaction mechanisms .

Chemical Reactions Analysis

The chemical reactivity of butyl acetoacetate and its derivatives has been a subject of interest. The enzymatic synthesis of butyl acetate, for example, requires careful control of acetic acid and n-butanol concentrations to minimize the deleterious effects on the enzyme . The transacetoacetylation with tert-butyl acetoacetate has been shown to be a convenient method for preparing a wide variety of acetoacetic acid derivatives . Additionally, tert-butyl acetothioacetate has been used in synthesis to create various compounds, demonstrating the versatility of butyl acetoacetate derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl acetoacetate and its derivatives are crucial for their application in industrial processes. The kinetic study of butyl acetate formation via heterogeneously catalyzed transesterification reveals that the reaction is slightly exothermic and that the solubility parameter affects the moles of solvent sorbed per gram of catalyst . The design and control of the butyl acetate process also highlight the importance of understanding the physical and chemical properties, such as chemical equilibrium and nonideal vapor-liquid equilibrium, for the efficient production of butyl acetate .

Scientific Research Applications

1. Synthesis of Acetoacetyl-Functional Resins

  • Application Summary : Butyl acetoacetate (t-BAA) is used to prepare acetoacetylated resins from a variety of hydroxyl-bearing polymers . The acetoacetyl functionality gives polymers the ability to undergo a variety of cross-linking reactions while adding desirable resin and finished coating properties .
  • Methods of Application : The acetoacetylation step is carried out at the end of the esterification process and can be done in the same equipment . This reaction is 15 to 20 times faster than reaction with MAA or EAA . t-BAA is equally effective in acetoacetylating primary and secondary hydroxyls .
  • Results or Outcomes : The acetoacetyl group reacts with conventional cross-linkers such as melamines and isocyanates . Through mechanisms such as the Michael reaction and enamine formation, the acetoacetyl group offers innovative, ambient temperature cross-linking systems .

2. Synthesis of Acetoacetate–Ursodeoxycholic Acid Hybrids

  • Application Summary : Butyl acetoacetate is used in the synthesis of acetoacetate–Ursodeoxycholic Acid (UDCA) hybrids . These hybrids are potential therapeutic agents .
  • Methods of Application : A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties . 3α-acetoacetoxy UDCA was obtained via the regioselective transesterification of methyl acetoacetate with UDCA .
  • Results or Outcomes : The synthesis resulted in new hybrids that can be used as UDCA-based scaffolds .

3. Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids

  • Application Summary : Butyl acetoacetate is used in the enzymatic synthesis of new acetoacetate–Ursodeoxycholic Acid (UDCA) hybrids . These hybrids are potential therapeutic agents .
  • Methods of Application : A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties . 3α-acetoacetoxy UDCA was obtained (60% isolated yield) via the regioselective transesterification of methyl acetoacetate with UDCA .
  • Results or Outcomes : The synthesis resulted in new hybrids that can be used as UDCA-based scaffolds .

4. Biotechnological Applications of Acetogenic Bacteria

  • Application Summary : Butyl acetoacetate is used in the biotechnological applications of acetogenic bacteria . The natural products produced include a wide range of valuable chemicals such as acetate, ethanol, butanol, hexanol, acetone and more .
  • Methods of Application : Acetogenic bacteria are a group of strictly anaerobic bacteria that employ the Wood–Ljungdahl pathway to reduce two molecules of CO2 to acetyl-CoA . The capability of acetogens to utilize a wide range of substrates including industrial waste gas, methanol, formate and CO has led to a tremendous interest over the last decade to use them as industrial platform organisms to produce these valuable chemical compounds .
  • Results or Outcomes : The development of metabolically engineered acetogens as biocatalysts for the production of valuable compounds such as acetone or biopolymers .

5. Biosynthesis of Butyl Acetate

  • Application Summary : Butyl acetoacetate is used in the metabolic engineering of Escherichia coli for efficient biosynthesis of butyl acetate . Butyl acetate is a versatile compound that is widely used in the chemical and food industry .
  • Methods of Application : A metabolically engineered strain of Escherichia coli was developed that efficiently converts glucose to butyl acetate . A modified Clostridium CoA-dependent butanol production pathway was used to synthesize butanol which was then condensed with acetyl-CoA through an alcohol acetyltransferase .
  • Results or Outcomes : Optimization of alcohol acetyltransferase expression and redox balance with auto-inducible fermentative controlled gene expression led to an effective titer of 22.8±1.8 g/L butyl acetate produced in a bench-top bioreactor .

6. Transesterification of β-keto esters

  • Application Summary : Butyl acetoacetate is used in the transesterification of β-keto esters . β-Keto esters contain both electrophilic and nucleophilic sites and so are important synthons in synthetic chemistry .
  • Methods of Application : β-Keto esters represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone . Direct transesterification obviates the need to produce intermediate carboxylic acids, which often display poor solubility in organic solvents .
  • Results or Outcomes : Surprisingly, tert-butyl acetoacetate (entry 17) afforded a higher yield than secondary or primary β-keto esters (entries 14–16) in contrast to previous studies .

Safety And Hazards

Butyl acetoacetate is a combustible liquid . It may cause drowsiness or dizziness . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Butyl acetoacetate is an extremely useful molecule that can be used to make ketones and other molecules . It can be used later on in amino acid synthesis . Therefore, the future directions of Butyl acetoacetate could involve its use in the synthesis of more complex organic molecules.

properties

IUPAC Name

butyl 3-oxobutanoate
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InChI

InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIYHFWZISXFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID3060453
Record name Butanoic acid, 3-oxo-, butyl ester
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Molecular Weight

158.19 g/mol
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Physical Description

Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit
Record name Butanoic acid, 3-oxo-, butyl ester
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Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Boiling Point

100.00 to 103.00 °C. @ 16.00 mm Hg
Record name Butyl acetoacetate
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Solubility

insoluble in water; soluble in alcohol and oil
Record name Butyl acetoacetate
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Density

0.976
Record name Butyl acetoacetate
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Product Name

Butyl acetoacetate

CAS RN

591-60-6
Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Record name BUTYL ACETOACETATE
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Record name Butyl acetoacetate
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Melting Point

-35.6 °C
Record name Butyl acetoacetate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A charge of 5,600 grams of n-butanol was placed in a 22 L, jacketed reaction flask equipped with an overhead stirrer, reflux condenser, thermocouple, and a liquid feed pump. A glycol-water mixture maintained at a set temperature of 70° C. was circulated through the reactor jacket from a bath reservoir to bring the reactor contents to 50° C. When the reactor reached 50° C., 365 mL of triethylamine was added. Diketene, in an amount of 6,049 grams, was then added at a rate of 15 mL/min. The reactor temperature was increased slowly during the addition of diketene. When the reactor reached 55° C., the circulating liquid bath temperature was lowered to cool the reactor and to maintain the reaction temperature in the range of from about 55 to about 57° C. The addition of the entire charge of diketene, (4.1 kg) required 8 hours. The reaction mixture was then allowed to cool slowly to 35° C. with continued agitation. The crude reaction product was then purified by fractional distillation at a pressure of 6 torr and provided pure n-butyl acetoacetate as a clear, colorless liquid.
Quantity
0 (± 1) mol
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[Compound]
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glycol-water
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0 (± 1) mol
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4.1 kg
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365 mL
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
JS Witzeman, WD Nottingham - The Journal of Organic Chemistry, 1991 - ACS Publications
Reaction of various nucleophiles with terf-butyl acetoacetate (t-BAA, la) is shown to be a convenient method for the preparation of a wide variety of acetoacetic acid derivatives. This …
Number of citations: 189 pubs.acs.org
AF Garito, BB Wayland - Journal of the American Chemical …, 1969 - ACS Publications
… values for the copper(II) r-butyl acetoacetate-pyridine system were found to agree with the … of adduct formation with copper r-butyl acetoacetate. The copper isotropic hyperfine coupling …
Number of citations: 62 pubs.acs.org
GD Yadav, PS Lathi - Journal of Molecular Catalysis B: Enzymatic, 2005 - Elsevier
… n-Butyl acetoacetate serves as an important synthon since it can be … The current work on synthesis of n-butyl acetoacetate by … to synthesize n-butyl acetoacetate via transesterification of …
Number of citations: 70 www.sciencedirect.com
S Desrochers, K Quinze, H Dugas, P Dubreuil… - The Journal of …, 1995 - Elsevier
… an alcohol and t-butyl-acetoacetate. We applied this much … condenser, pour 1 mol of t-butyl-acetoacetate, 1 mol of BD, and 130 ml … When the initial reagent ratios t-butyl-acetoacetate/BD …
Number of citations: 47 www.sciencedirect.com
AG Cook, PK Kreeger - Journal of Chemical Education, 2000 - ACS Publications
… Students place a mixture consisting of a 1:1 molar ratio of morpholine and t-butyl acetoacetate … Some t-butyl acetoacetate (0.05 mol works well here, as it did for enamine formation) is …
Number of citations: 14 pubs.acs.org
HX He, DM Du - Tetrahedron: Asymmetry, 2014 - Elsevier
… Our investigation began with the addition of tert-butyl acetoacetate 2a to imine 1a bearing a … From the above results, the reaction of tert-butyl acetoacetate 2a with imines bearing a …
Number of citations: 14 www.sciencedirect.com
JS Buckner, DR Nelson, CL Fatland, H Hakk… - Journal of Biological …, 1984 - ASBMB
… However, the same coloration was observed with either ethyl or butyl acetoacetate standards spotted on TLC plates. Enolization of Fraction VI was also indicated from IR spectroscopy …
Number of citations: 19 www.jbc.org
HS Byun, PNP Ghoderao, HS Lee, MS Park - Arabian Journal of Chemistry, 2023 - Elsevier
… This study has explored the phase behavior of binary mixtures of butyl acetoacetate, hexyl acetoacetate, and octyl acetoacetate with sc-CO 2 using high pressure apparatus. The …
Number of citations: 0 www.sciencedirect.com
AS Ramos, JB Ribeiro, RO Lopes… - Synthetic …, 2013 - Taylor & Francis
… [ Citation 7 , Citation 10 , Citation 11 , Citation17-20 ] In the present work we report our studies on the reduction of tert-butyl acetoacetate (Fig. 1) using wild yeasts and filamentous fungi …
Number of citations: 5 www.tandfonline.com
DF Taber, DA Gerstenhaber, X Zhao - Tetrahedron letters, 2006 - Elsevier
… We envisioned using tert-butyl acetoacetate as the source of … Using excess of tert-butyl acetoacetate and catalytic amounts … Preparation of tert-butyl esters using tert-butyl acetoacetate 5 …
Number of citations: 22 www.sciencedirect.com

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